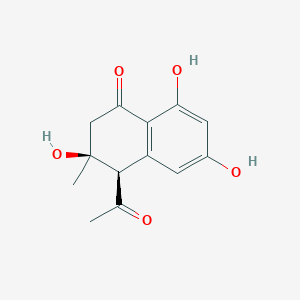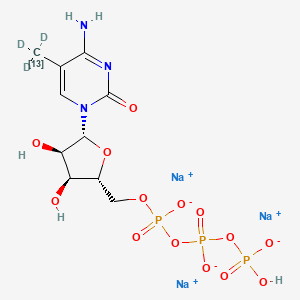
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar dihydronaphthalene derivatives involves stereoselective processes and chiral intermediates. For instance, enantioselective hydrolysis using Rhizopusnigricans can yield chiral alcohols from racemic acetates of cis- and trans-dihydronaphthalene derivatives. The absolute stereochemistry of these compounds and key intermediates can be determined through chemical transformations and X-ray crystallography, highlighting the intricate methods required to obtain specific enantiomers and diastereomers (Kasai, Ziffer, & Silverton, 1985). Similarly, lipase-catalyzed resolution and kinetic racemic resolution have been applied to obtain specific isomers of dihydronaphthalene derivatives, demonstrating the complex techniques employed in synthesizing these compounds with desired stereochemical configurations (Jiménez-Teja, Daoubi, Collado, & Hernández-Galán, 2009).
Molecular Structure Analysis
The molecular structure of dihydronaphthalene derivatives, including their cis and trans configurations, significantly influences their physical and chemical properties. Conformational studies using empirical force fields have shown that steric repulsions lead to complex structural behaviors, including the possibility of chair-like structures and interconversion between different forms. This structural versatility is crucial for understanding the reactivity and interaction of these compounds with other molecules (Rabideau, Lipkowitz, & Nachbar, 1984).
Chemical Reactions and Properties
Dihydronaphthalene derivatives undergo various chemical reactions, including dienone-phenol rearrangement, which can lead to ring opening and the formation of new functional groups. These reactions are essential for further modifying the compound for specific applications or for understanding its reactivity patterns (Bell, 1972).
Wissenschaftliche Forschungsanwendungen
Adenosine A(1) Receptor-Binding Activity : Luteolin, a compound extracted from Senna siamea, was found to be an antagonist at the adenosine A(1) receptor. The study also isolated and identified 4-(cis)-acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone as a new compound during this process (Ingkaninan, IJzerman, & Verpoorte, 2000).
Microbial Oxidation for Productivity Enhancement : A microbial dihydroxylation process was reported for the production of cis-1,2-dihydroxy-1,2-dihydronaphthalene from naphthalene. This study suggests the potential of microbial processes in enhancing the productivity of similar dihydronaphthalenone derivatives (Bosetti et al., 1996).
Antifungal Properties : An antifungal metabolite with a new carbon skeleton, structurally related to dihydronaphthalenone, was isolated from Keissleriella sp., demonstrating potential antifungal applications (Liu et al., 2002).
Synthesis and Characterization : Several studies focus on the synthesis and characterization of compounds structurally related to 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. For instance, research on the synthesis of tetracyclo [4.4.0.02,4.03,8] decanone via intramolecular reductive coupling is relevant (Margaretha & Tissot, 1982).
Bioactive Compounds in Pharmaceuticals : The exploration of bioactive compounds from various sources, such as Peperomia pellucida, includes research on dihydronaphthalenone derivatives. These compounds show potential for growth inhibitory effects on cancer cell lines (Xu et al., 2006).
Enantioselective Synthesis : The enantioselective synthesis of cis and trans derivatives of tetrahydronaphthalene, related to dihydronaphthalenone, is studied for their potential applications in asymmetric synthesis and pharmaceuticals (Groenewold & Gross, 1981).
Eigenschaften
IUPAC Name |
(3S,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOAZOXGLUUEB-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C(=O)C[C@]1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138226 | |
| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263368-92-9 | |
| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263368-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?
A1: The study states that the structure of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was elucidated, but the specific spectroscopic data or molecular formula are not provided in the abstract [].
Q2: Were any other biological activities investigated for 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone besides adenosine A(1) receptor binding?
A2: The abstract only mentions that 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was found to be "nonactive" []. It does not specify if other biological targets or assays were investigated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-5-[2-(Methylamino)propyl]-1,3-benzodioxol-4-ol Hydrochloride](/img/no-structure.png)

